

Technical Guide: Spectroscopic Profiling of 2,5-Dichloro-4-iodoaniline

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Compound of Interest

Compound Name: 2,5-Dichloro-4-iodoaniline

CAS No.: 500585-92-2

Cat. No.: B3142252

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Executive Summary

2,5-Dichloro-4-iodoaniline (CAS: 29632-46-6) is a high-value halogenated aniline derivative extensively utilized as a regioselective building block in pharmaceutical and agrochemical synthesis.^[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the amino group (

) allows for amide coupling or Sandmeyer transformations, while the iodine atom at the para position serves as a preferential site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond strength relative to the C-Cl bonds.

This guide provides a definitive spectroscopic reference for researchers, detailing the Nuclear Magnetic Resonance (

NMR), Infrared (IR), and Mass Spectrometry (MS) profiles required for rigorous structural validation and quality control.

Material Synthesis & Sample Preparation

To ensure spectroscopic data correlates with high-purity material, the following synthesis and preparation context is provided. The data presented in this guide corresponds to material synthesized via the regioselective iodination of 2,5-dichloroaniline.

Synthesis Protocol (Regioselective Iodination)

- Precursor: 2,5-Dichloroaniline.^{[1][2]}
- Reagents: Silver Sulfate () and Iodine () in Dichloromethane (DCM) or Pyridinium Iodochloride in Methanol.^[1]
- Reaction Logic: The amino group activates the ring, directing electrophilic iodination to the para position (C4).^[1] The ortho position (C6) is sterically accessible but less favored under controlled conditions due to the directing power of the amine and the steric bulk of the adjacent chlorine at C5.^[1]
- Purification: Column chromatography (Hexanes/Ethyl Acetate) to remove di-iodinated byproducts or unreacted starting material.^[1]
- Sample State for Analysis: Brown/Tan solid; Melting Point 53–57 °C.^{[1][3]}

Mass Spectrometry (MS) Analysis

The mass spectrum of **2,5-dichloro-4-iodoaniline** is dominated by the characteristic isotope patterns of chlorine and the lability of the iodine atom.

Isotope Pattern Analysis

The presence of two chlorine atoms () and () creates a distinct triplet pattern for the molecular ion ().

- Molecular Formula:

- Monoisotopic Mass (): 286.87 Da^[1]
- Expected Intensity Ratio (): (Calculated based on natural abundance of Cl).^[1]

MS Data Table

m/z (Ion)	Identity	Interpretation
287		Molecular Ion (Base Peak in mild ionization). ^[1] Contains .
289		Isotope peak. ^[1] Contains .
291		Isotope peak. ^[1] Contains .
160	$[M - I]^+$	Loss of Iodine. ^[1] Homolytic cleavage of the weak C-I bond. ^[1]
125	$[M - I - Cl]^+$	Dehalogenation. Subsequent loss of chlorine radical. ^[1]

Fragmentation Logic (Graphviz)



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Figure 1: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR) Profiling

The IR spectrum validates the functional groups, specifically the primary amine and the substitution pattern of the benzene ring.

IR Data Table

Wavenumber ()	Vibration Mode	Assignment & Notes
3400 - 3300		Primary Amine Stretching. Typically appears as a doublet (symmetric/asymmetric) in solution, but may broaden in solid state (KBr).
3050 - 3000		Aromatic C-H Stretch. Weak intensity, typical for halogenated arenes.
1611		Amine Scissoring.[1] Characteristic "Amine II" band.
1550 - 1450		Aromatic Ring Breathing.[1] Skeletal vibrations of the benzene ring.
1000 - 800		Out-of-Plane Bending. Pattern indicative of isolated H atoms (1,2,4,5-substitution).
~500 - 600		Carbon-Iodine Stretch. Often weak/obscured in fingerprint region.[1]

Nuclear Magnetic Resonance (NMR) Characterization

NMR provides the most definitive structural proof.^[1] The high symmetry of the 2,5-dichloro substitution pattern simplifies the spectrum, but the iodine atom introduces significant chemical shift perturbations (Heavy Atom Effect).

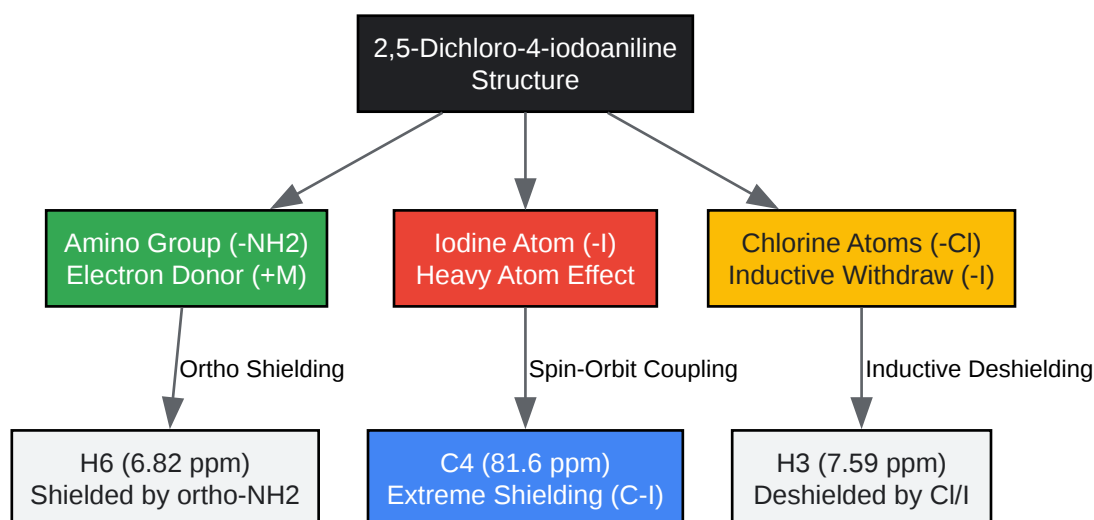
NMR Data (400 MHz,)

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Logic
7.59	Singlet (s)	1H	H3	Located between Cl and I. Deshielded by the inductive effect of Cl and the weak deshielding/anisotropy of Iodine.
6.82	Singlet (s)	1H	H6	Located between Cl and ^[1] Significantly shielded (upfield) due to the strong mesomeric (+M) electron donation of the amino group. ^[1]
4.11	Broad Singlet (br s)	2H		Exchangeable protons. ^[1] Chemical shift varies with concentration and solvent (typically 3.5 - 4.5 ppm). ^[1]

NMR Data (100 MHz,)

Shift (ppm)	Carbon Type	Assignment	Mechanistic Insight
143.7	Quaternary (C-N)	C1	Deshielded by the electronegative Nitrogen atom (Ipsso effect).
138.9	Quaternary (C-Cl)	C2 / C5	Deshielded by Chlorine.[1]
137.1	Quaternary (C-Cl)	C5 / C2	Deshielded by Chlorine.[1]
118.1	Methine (C-H)	C3	Aromatic C-H.[1]
115.3	Methine (C-H)	C6	Shielded by the ortho amino group (+M effect).[1]
81.6	Quaternary (C-I)	C4	Diagnostic Peak.[1] Drastic upfield shift due to the Heavy Atom Effect (Spin-orbit coupling) of Iodine.[1] This confirms the presence of Iodine on the ring. [1]

Structural Assignment Logic (Graphviz)



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Figure 2: Correlation between substituent electronic effects and observed NMR chemical shifts.

Quality Control & Impurity Profiling

When analyzing **2,5-dichloro-4-iodoaniline**, researchers should monitor for common impurities using the data above:

- 2,5-Dichloroaniline (Starting Material): Look for a triplet/doublet pattern in NMR (loss of symmetry) and lack of the C-I peak at 81.6 ppm in NMR.
- Di-iodinated species: If uncontrolled iodination occurs, a loss of the H3 singlet (7.59 ppm) may be observed if the position is substituted.[1]
- Regioisomers: The presence of any doublets (coupling Hz) in the aromatic region indicates the formation of ortho-iodinated products (e.g., substitution at C6), destroying the para-singlet pattern.

References

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Sources

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